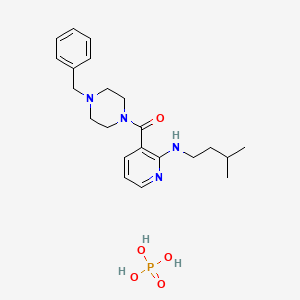NSI-189 phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Mechanism of Action
NSI-189 phosphate is distinct from traditional antidepressants as it works through a different mechanism. Unlike medications that target neurotransmitters like serotonin or norepinephrine, NSI-189 phosphate is believed to promote neurogenesis, the growth of new neurons in the brain. Studies have shown that NSI-189 phosphate can stimulate the proliferation of neural stem cells in vitro and in vivo [, ]. This suggests its potential to increase neuronal density in specific brain regions, particularly the hippocampus, which plays a crucial role in memory and mood regulation [].
Clinical Trials for Depression
Initial clinical trials for NSI-189 phosphate have focused on its effectiveness in treating major depressive disorder (MDD). A phase 1B study showed promising results, with improvements in patient-reported depression scales and aspects of cognition at a 40 mg/day dose []. A subsequent phase 2 study yielded mixed findings. While the primary outcome measure (MADRS score) did not reach statistical significance, a post-hoc analysis revealed that NSI-189 phosphate, particularly at the 80 mg/day dose, showed benefit in patients with moderate depression (baseline MADRS score < 30) [, ]. Further research is needed to explore the optimal dosage and treatment duration for NSI-189 phosphate in MDD.
Potential for Other Neurological Conditions
The neurogenic properties of NSI-189 phosphate make it a potential candidate for treating other neurological conditions associated with neuronal loss or dysfunction. Researchers have expressed interest in investigating its use for Alzheimer's disease, traumatic brain injury, post-traumatic stress disorder, stroke, and age-related cognitive decline []. However, these are preliminary considerations, and further research is necessary to evaluate the efficacy and safety of NSI-189 phosphate in these specific conditions.
NSI-189 phosphate is a novel neurogenic compound primarily investigated for its potential therapeutic applications in treating major depressive disorder and other psychiatric conditions. It is classified as a small molecule with the chemical formula and has a molar mass of approximately 366.51 g/mol. The compound is designed to stimulate neurogenesis, particularly in the hippocampus, which is crucial for mood regulation and cognitive function. Its unique mechanism of action is independent of traditional monoamine reuptake pathways, distinguishing it from conventional antidepressants .
The chemical structure of NSI-189 phosphate includes a benzylpiperazine moiety and an aminopyridine component, making it a multi-domain compound capable of engaging various biological pathways. While specific reaction mechanisms are not extensively documented, NSI-189 is known to enhance neurogenic processes by modulating intracellular signaling cascades, which may involve the upregulation of brain-derived neurotrophic factor and other neurotrophic factors .
NSI-189 exhibits several biological activities, including:
- Antidepressant Effects: Demonstrated in clinical trials where it showed significant improvements in depression scores compared to placebo, particularly in patients with moderate depression .
- Procognitive Properties: Enhances cognitive functions and synaptic plasticity, which may benefit individuals with cognitive impairments .
- Neurotrophic Activity: Promotes the growth and differentiation of neurons, contributing to neurogenesis in the hippocampus .
These activities suggest that NSI-189 could be beneficial not only for mood disorders but also for cognitive disorders and neurodegenerative diseases.
The synthesis of NSI-189 phosphate involves several steps that typically include:
- Formation of the Benzylpiperazine Core: This step involves the reaction of piperazine derivatives with benzyl halides.
- Aminopyridine Integration: The benzylpiperazine is then reacted with pyridine derivatives to form the aminopyridine structure.
- Phosphate Esterification: The final step involves converting the amine group into a phosphate ester to yield NSI-189 phosphate.
The exact conditions and reagents used can vary based on specific synthetic routes explored in research settings .
NSI-189's distinctiveness lies in its ability to promote neurogenesis while being independent of traditional monoamine mechanisms, making it a promising candidate for treating conditions that involve cognitive decline alongside mood disorders .
Studies have indicated that NSI-189 interacts with various neurotransmitter systems without directly inhibiting serotonin or norepinephrine reuptake. This unique profile allows it to exert its effects through alternative pathways, such as enhancing neurogenesis and synaptic plasticity. Further research is needed to fully elucidate its interaction mechanisms with other pharmacological agents and neurotransmitter systems .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Dates
2: Allen BD, Acharya MM, Lu C, et al. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189. Radiat Res. 2018;189(4):345‐353. doi:10.1667/RR14879.1
3: Liu Y, Johe K, Sun J, et al. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189. Neuropharmacology. 2019;144:337‐344. doi:10.1016/j.neuropharm.2018.10.038
4: Jolivalt CG, Marquez A, Quach D, et al. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189. Diabetes. 2019;68(11):2143‐2154. doi:10.2337/db19-0271
5: McIntyre RS, Johe K, Rong C, Lee Y. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects. Expert Opin Investig Drugs. 2017;26(6):767‐770. doi:10.1080/13543784.2017.1324847
6: Papakostas GI, Johe K, Hand H, et al. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder [published online ahead of print, 2019 Jan 9]. Mol Psychiatry. 2019;10.1038/s41380-018-0334-8. doi:10.1038/s41380-018-0334-8
7: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients [published correction appears in Mol Psychiatry. 2016 Oct;21(10):1483-4]. Mol Psychiatry. 2016;21(10):1372‐1380. doi:10.1038/mp.2015.178
8: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients. Mol Psychiatry. 2016;21(10):1483‐1484. doi:10.1038/mp.2016.140








